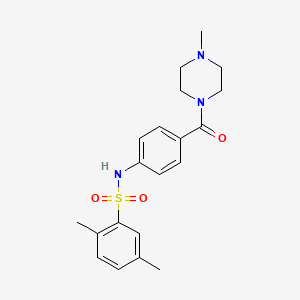

2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C20H25N3O3S and a molecular weight of 387.4958 g/mol . This compound features a piperazine moiety, which is commonly found in various pharmaceutical agents due to its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Synthesis Overview

- Starting Materials : The synthesis begins with commercially available benzenesulfonamide derivatives.

- Key Reactions : Nucleophilic substitutions and carbonyl additions are crucial for constructing the piperazine linkage.

- Yield Optimization : Reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity.

Anticancer Activity

Research indicates that 2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide exhibits promising anticancer properties. It acts primarily through inhibition of specific enzymes involved in cancer cell proliferation.

- Mechanism of Action : The compound has been shown to interact with carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX leads to decreased tumor growth and enhanced apoptosis in cancer cells .

- Case Studies :

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it inhibits bacterial growth by targeting specific metabolic pathways.

- Inhibition Studies : The compound was tested against several bacterial strains, showing notable antibacterial effects due to its interaction with bacterial carbonic anhydrases .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. The presence of the piperazine ring is essential for binding to target enzymes, while the sulfonamide group enhances solubility and bioavailability.

Mechanism Summary

- Enzyme Interaction : The compound binds selectively to CA IX over CA II, demonstrating a favorable selectivity profile that could minimize side effects in therapeutic applications .

- Cellular Uptake : Studies using high-performance liquid chromatography (HPLC) have shown efficient cellular uptake in cancer cell lines, indicating potential for effective drug delivery .

Industrial Applications

Beyond biological applications, this compound is being explored for use in material sciences. Its unique chemical structure allows it to serve as an intermediate in the synthesis of more complex organic molecules.

Industrial Uses

- Chemical Intermediates : Utilized in synthesizing pharmaceuticals and agrochemicals.

- Material Development : Potential applications in creating novel materials with specific properties due to its chemical stability and reactivity.

Mecanismo De Acción

compounds with piperazine moieties often interact with biological targets such as receptors and enzymes, modulating their activity . The specific molecular targets and pathways involved would depend on the exact biological context in which the compound is studied.

Comparación Con Compuestos Similares

Similar Compounds

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Used in the treatment of chronic angina.

Befuraline: An antidepressant.

Aripiprazole: An antipsychotic.

Quetiapine: An antipsychotic.

Indinavir: An antiretroviral.

Sitagliptin: An antidiabetic.

Vestipitant: An antiemetic.

Uniqueness

What sets 2,5-dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties .

Actividad Biológica

2,5-Dimethyl-N-(4-(4-methylpiperazine-1-carbonyl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group linked to a piperazine moiety, which is known for enhancing biological activity. The synthesis typically involves the reaction of 4-methylpiperazine with appropriate aryl sulfonamides under controlled conditions. Variations in the synthetic route can lead to different derivatives with potentially distinct biological activities .

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the piperazine moiety exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 15 - 62.5 | Staphylococcus aureus |

| Other Sulfonamides | 31.25 - 125 | Escherichia coli |

| Fluconazole | 50 | Candida albicans |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds against specific pathogens. The compound exhibits competitive activity compared to established antibiotics .

Antiviral Activity

Heterocyclic compounds like those derived from piperazine have been identified as promising antiviral agents. Research indicates that they can inhibit viral entry and replication mechanisms, particularly in HIV and Hepatitis C virus (HCV) models. For example, compounds structurally related to our target have shown IC50 values in the low micromolar range against HCV NS5B polymerase .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The sulfonamide group may interfere with bacterial protein synthesis pathways.

- Quorum Sensing Disruption : Some studies suggest that derivatives can inhibit quorum sensing in bacterial biofilms, thereby reducing virulence and biofilm formation .

- Targeting Viral Entry : Piperazine-based compounds have been shown to act as CCR5 antagonists, blocking HIV entry into host cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against MRSA strains. The compound demonstrated significant antibacterial activity with an MIC comparable to leading antibiotics.

- Antiviral Studies : In vitro assays revealed that related piperazine derivatives inhibited HCV replication effectively at concentrations below toxic levels for host cells .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-15-4-5-16(2)19(14-15)27(25,26)21-18-8-6-17(7-9-18)20(24)23-12-10-22(3)11-13-23/h4-9,14,21H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWFXOJGONZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.